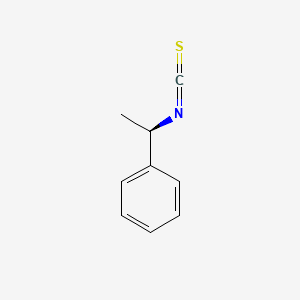

D-alpha-Methylbenzyl isothiocyanate

Overview

Description

D-alpha-Methylbenzyl isothiocyanate is a compound with the CAS Number 24277-44-9 . It has a molecular weight of 163.24 . This compound is an antioxidant that induces phase II enzyme activity and is also used as a chiral agent .

Synthesis Analysis

Isothiocyanates, including D-alpha-Methylbenzyl isothiocyanate, can be synthesized from alkyl and aryl amines. This process involves a tosyl chloride mediated decomposition of dithiocarbamate salts, which are generated in situ by treatment of amines with carbon disulfide and triethylamine . A more sustainable synthesis method has also been reported, which involves the use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis

The IUPAC name of D-alpha-Methylbenzyl isothiocyanate is [(1R)-1-isothiocyanatoethyl]benzene . The InChI code is 1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 .Chemical Reactions Analysis

While specific chemical reactions involving D-alpha-Methylbenzyl isothiocyanate are not mentioned in the search results, isothiocyanates in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

D-alpha-Methylbenzyl isothiocyanate is a solid at room temperature . It has a boiling point of 246.4ºC at 760mmHg . The compound has a density of 1.06 and a flash point of 102.3ºC .Scientific Research Applications

Antioxidant Properties

D-alpha-Methylbenzyl isothiocyanate: has been identified as an antioxidant . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to neutralize free radicals makes it a valuable subject of study for potential therapeutic applications.

Induction of Phase II Enzymes

This compound is known to induce phase II enzyme activity . Phase II enzymes play a significant role in detoxifying harmful chemicals in the body. By activating these enzymes, D-alpha-Methylbenzyl isothiocyanate could be used to enhance the body’s natural defense mechanisms against toxins and carcinogens.

Chiral Synthesis Applications

As a chiral molecule, D-alpha-Methylbenzyl isothiocyanate is used in organic synthesis to create enantiomerically pure substances . This application is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Cancer Chemoprevention

Isothiocyanates, including D-alpha-Methylbenzyl isothiocyanate , have been studied for their cancer chemopreventive properties . They may help prevent cancer by promoting the elimination of potential carcinogens from the body and by protecting cells from DNA damage.

Anti-Inflammatory Effects

Research suggests that isothiocyanates possess anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is a known risk factor for many chronic diseases. The anti-inflammatory effects of D-alpha-Methylbenzyl isothiocyanate could be harnessed to develop treatments for conditions associated with chronic inflammation.

Neuroprotective Potential

Studies indicate that isothiocyanates may offer neuroprotective benefits, which could be applicable in treating neurological disorders . The potential of D-alpha-Methylbenzyl isothiocyanate to protect nerve cells from damage or degeneration opens up avenues for research in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

Target of Action

D-alpha-Methylbenzyl isothiocyanate, also known as ®-(1-Isothiocyanatoethyl)Benzene, primarily targets phase II enzymes . These enzymes play a crucial role in the detoxification process of harmful substances in the body. The compound acts as an antioxidant and a chiral agent , inducing the activity of these enzymes .

Mode of Action

The compound interacts with its targets, the phase II enzymes, by inducing their activity . This interaction results in an enhanced detoxification process, helping the body to eliminate harmful substances more effectively .

Biochemical Pathways

Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists .

Pharmacokinetics

The compound’s solubility information indicates that it is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The primary result of D-alpha-Methylbenzyl isothiocyanate’s action is the induction of phase II enzyme activity . This leads to enhanced detoxification processes within the body, aiding in the elimination of harmful substances .

Action Environment

It is noted that the compound should be stored at temperatures between -20°c and -80°c , suggesting that temperature could potentially impact its stability.

Safety and Hazards

properties

IUPAC Name |

[(1R)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302495 | |

| Record name | (R)-1-Phenylethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-alpha-Methylbenzyl isothiocyanate | |

CAS RN |

24277-44-9 | |

| Record name | (R)-1-Phenylethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24277-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-Phenylethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-alpha -Methylbenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

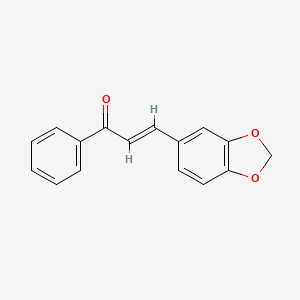

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)